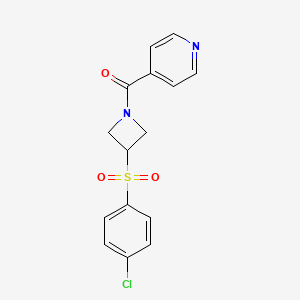

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c16-12-1-3-13(4-2-12)22(20,21)14-9-18(10-14)15(19)11-5-7-17-8-6-11/h1-8,14H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBBZEYJPRHXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone is a complex organic molecule notable for its potential biological activities. It features a sulfonyl group, an azetidine ring, and a pyridine moiety, which are significant in medicinal chemistry for their interactions with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₃ClN₂O₃S

- Molecular Weight : 336.8 g/mol

- CAS Number : 1448063-64-6

Synthesis

The synthesis of this compound typically involves:

- Formation of the Azetidine Ring : Achieved through cyclization reactions using amino alcohols or amino halides.

- Introduction of the Sulfonyl Group : This is done via sulfonylation using sulfonyl chlorides in the presence of a base.

- Coupling with Pyridine : The final step involves nucleophilic substitution to attach the pyridine derivative to the azetidine-sulfonyl intermediate.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonyl group enhances binding affinity, while the azetidine ring contributes to structural stability and specificity. This compound may act as an inhibitor or activator in various biochemical pathways, influencing cellular functions such as proliferation and apoptosis .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects:

- Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

- Enzyme Inhibition : The compound has demonstrated significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .

- Anticancer Properties : Preliminary evaluations indicate that derivatives containing similar functional groups exhibit cytotoxic effects against cancer cell lines such as MCF-7 and HepG2, with IC50 values indicating potent activity .

- Hypoglycemic Effects : Some studies have linked sulfonamide derivatives to hypoglycemic activity, suggesting potential use in diabetes management .

Study 1: Antibacterial Activity

A series of compounds derived from the 4-chlorophenyl sulfonamide framework were evaluated for their antibacterial properties. The findings revealed that several derivatives exhibited notable activity against multiple bacterial strains, underscoring the therapeutic potential of this chemical class.

Study 2: Anticancer Activity

In a study assessing the cytotoxicity of various substituted azetidine derivatives, compounds similar to this compound displayed promising results against human cancer cell lines. The structure–activity relationship (SAR) analysis highlighted that modifications to the azetidine or pyridine rings could enhance anticancer efficacy significantly .

Comparative Analysis

| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| (3-(Phenylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone | Antibacterial | 20 | |

| (3-(4-Methylphenyl)sulfonyl)azetidin-1-yl(pyridin-3-yl)methanone | Anticancer | 15 | |

| (3-(4-Chlorophenyl)sulfonyl)azetidin-1-yl(pyridin-4-yl)methanone | Antibacterial & Anticancer | 10 |

Comparison with Similar Compounds

Key Observations:

Azetidine vs. Larger Heterocycles :

- The four-membered azetidine ring in the target compound confers greater rigidity and metabolic stability compared to six-membered rings like piperidine (e.g., in EP 1 808 168 B1 ). This rigidity may enhance binding specificity in enzyme targets.

Sulfonyl Group Impact: The sulfonyl group distinguishes the target compound from simpler analogs like (4-Chlorophenyl)(pyridin-4-yl)methanone (2h) .

Biological Activity Trends: The antimicrobial activity of the pyrazole-containing analog suggests that the target compound’s pyridine and sulfonyl groups could be further modified to explore similar bioactivity.

Synthetic Accessibility :

- The synthesis of compound 2h via base metal-catalyzed benzylic oxidation implies that analogous methods could be adapted for the target compound, though the azetidine-sulfonyl moiety may require specialized sulfonylation steps.

Research Findings and Gaps

- Spectroscopic Data : Compound 2h (a simpler analog) has well-characterized NMR and HRMS data , providing a benchmark for validating the target compound’s synthesis.

- Antimicrobial Potential: The pyrazole-containing analog in exhibited antimicrobial activity, highlighting the importance of heterocyclic diversity in drug design.

- Unanswered Questions: No data exist on the target compound’s solubility, stability, or toxicity. The azetidine-sulfonyl motif’s impact on target binding (e.g., kinase inhibition) remains speculative without experimental validation.

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

- Methodological Answer: Synthesis typically involves sequential functionalization of the azetidine and pyridine moieties. Key steps include sulfonation of the 4-chlorophenyl group and coupling reactions to form the methanone bridge. Critical parameters include:

- Temperature control (e.g., maintaining 0–5°C during sulfonation to prevent side reactions).

- Solvent selection (polar aprotic solvents like DMF or acetonitrile for nucleophilic substitutions ).

- Reagent compatibility (e.g., using coupling agents like EDC/HOBt for amide bond formation).

Intermediate purification via column chromatography or recrystallization is essential to avoid cross-contamination .

Q. Which analytical techniques are most reliable for structural confirmation?

- Methodological Answer: A combination of NMR spectroscopy (¹H/¹³C for functional group analysis), HPLC (purity >95%), and high-resolution mass spectrometry (HRMS) is recommended. For sulfonamide and azetidine groups, ¹H NMR chemical shifts typically appear at δ 3.5–4.5 ppm (azetidine protons) and δ 7.5–8.5 ppm (aromatic protons) . Discrepancies in integration ratios may indicate incomplete sulfonation, necessitating reaction re-optimization .

Q. How can researchers mitigate challenges in isolating intermediates during synthesis?

- Methodological Answer: Use partitioned workflows to isolate reactive intermediates. For example:

- Liquid-liquid extraction to separate sulfonated intermediates from unreacted starting materials.

- Flash chromatography with gradients of ethyl acetate/hexane for polar byproducts.

- Low-temperature crystallization for thermally labile intermediates .

Q. What functional groups in this compound are most reactive under standard conditions?

- Methodological Answer: The sulfonamide group (electron-withdrawing) is prone to nucleophilic substitution, while the azetidine ring may undergo ring-opening under acidic conditions. The pyridin-4-yl methanone is susceptible to hydrolysis in aqueous basic media. Reactivity can be monitored via FT-IR (e.g., S=O stretching at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. HRMS) be resolved during characterization?

- Methodological Answer: Contradictions often arise from dynamic rotational isomerism (e.g., restricted rotation in sulfonamide groups) or residual solvents . Strategies include:

- Variable-temperature NMR to observe coalescence of split peaks.

- DEPT-135 experiments to differentiate quaternary carbons from solvent artifacts.

- Tandem MS/MS to confirm molecular ion fragmentation patterns .

Q. What computational methods are effective for predicting biological activity or metabolic pathways?

- Methodological Answer: Use density functional theory (DFT) to model electronic interactions between the sulfonamide group and target proteins (e.g., enzymes). Molecular docking (AutoDock Vina) can predict binding affinities to receptors like GABA-A or kinase domains. For metabolic stability, in silico CYP450 metabolism simulations (e.g., Schrödinger’s ADMET Predictor) identify vulnerable sites (e.g., azetidine ring oxidation) .

Q. How can synthetic routes be optimized to enhance enantiomeric purity for chiral analogs?

- Methodological Answer: Introduce asymmetric catalysis (e.g., chiral BINOL-phosphoric acid catalysts for azetidine ring formation) or enzymatic resolution (lipases for kinetic separation of diastereomers). Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .

Q. What strategies address low solubility in aqueous buffers during in vitro bioassays?

- Methodological Answer:

- Prodrug design : Introduce phosphate or amino acid esters at the pyridine nitrogen to enhance hydrophilicity.

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).

- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across cell lines?

- Methodological Answer: Discrepancies may stem from cell-specific uptake mechanisms or off-target effects . Validate via:

- Knockout models (CRISPR-Cas9) to confirm target dependency.

- Chemical proteomics (activity-based protein profiling) to identify unintended binding partners.

- Dose-response curves (IC₅₀ shifts >10-fold suggest assay artifacts) .

Structural-Activity Relationship (SAR) Exploration

Q. Which structural modifications enhance selectivity for kinase inhibition?

- Methodological Answer:

Replace the 4-chlorophenyl group with a 3-trifluoromethylphenyl to increase hydrophobic interactions. Substitute the pyridin-4-yl with a pyrimidin-2-yl to improve hydrogen bonding with kinase ATP pockets. SAR validation requires X-ray crystallography of inhibitor-enzyme complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.